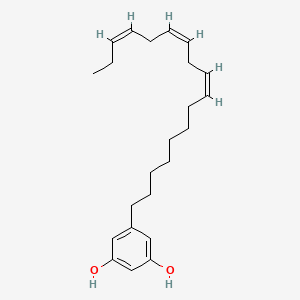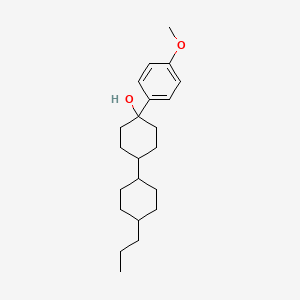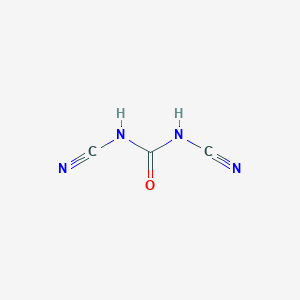
N,N'-Dicyanourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dicyanourea is an organic compound characterized by the presence of two cyano groups attached to a urea molecule
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Dicyanourea can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with urea under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanourea may involve the continuous flow of reactants through a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: N,N’-Dicyanourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N,N’-Dicyanourea into simpler compounds.
Substitution: The cyano groups in N,N’-Dicyanourea can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield cyanamide derivatives, while reduction can produce amines.
科学的研究の応用
N,N’-Dicyanourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Research has explored its potential as an enzyme inhibitor.
Medicine: Studies are investigating its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: N,N’-Dicyanourea is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N,N’-Dicyanourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
N,N’-Dicyanourea can be compared to other compounds with similar structures, such as:
Cyanamide: Both compounds contain cyano groups, but N,N’-Dicyanourea has two cyano groups attached to a urea molecule, making it more versatile in certain reactions.
Urea: While urea lacks cyano groups, it shares the central carbonyl group with N,N’-Dicyanourea, allowing for some similar reactivity.
Dicyandiamide: This compound also contains cyano groups and is used in similar applications, but its structure and reactivity differ from N,N’-Dicyanourea.
The uniqueness of N,N’-Dicyanourea lies in its dual cyano groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific research and industrial applications.
特性
CAS番号 |
82490-04-8 |
|---|---|
分子式 |
C3H2N4O |
分子量 |
110.07 g/mol |
IUPAC名 |
1,3-dicyanourea |
InChI |
InChI=1S/C3H2N4O/c4-1-6-3(8)7-2-5/h(H2,6,7,8) |
InChIキー |
IGDVUCTVYWYQBS-UHFFFAOYSA-N |
正規SMILES |
C(#N)NC(=O)NC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)
![acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol](/img/structure/B14422139.png)
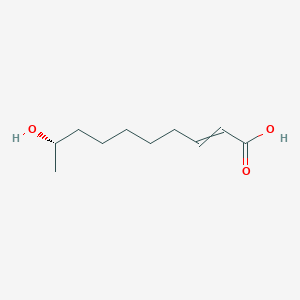
![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

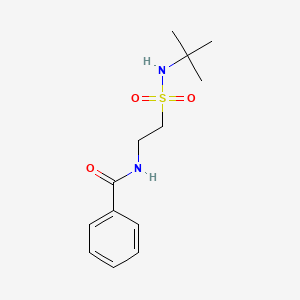
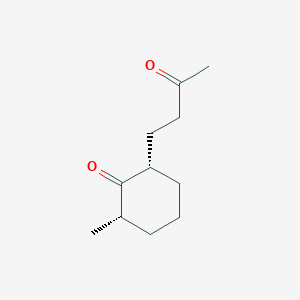

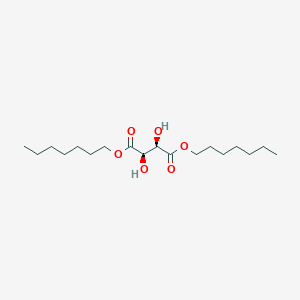
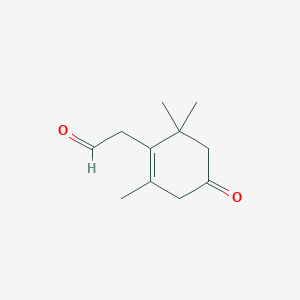
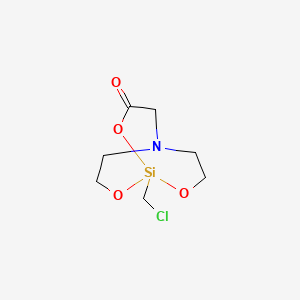
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
